

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Cyanoacetyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(Cyanoacetyl)pyrrolidine

Cat. No.: B082859

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Introduction

1-(Cyanoacetyl)pyrrolidine, with the IUPAC name 3-oxo-3-pyrrolidin-1-ylpropanenitrile, is a chemical compound of interest in various fields of chemical research and development.[\[1\]](#)[\[2\]](#) Its molecular structure, combining a reactive cyanoacetyl group with a pyrrolidine ring, makes it a versatile building block in organic synthesis. Accurate structural elucidation and characterization are paramount for its application, and a comprehensive analysis of its spectroscopic data is the cornerstone of this process. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Cyanoacetyl)pyrrolidine**, offering insights into the principles of data acquisition and interpretation for this specific molecule.

Molecular Formula: C₇H₁₀N₂O[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular Weight: 138.17 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#) CAS Number: 14227-95-3[\[1\]](#)

The Logic of Spectroscopic Analysis: A Multi-faceted Approach

The definitive characterization of a molecule like **1-(Cyanoacetyl)pyrrolidine** relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique

piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the structural elucidation of **1-(Cyanoacetyl)pyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for acquiring high-resolution NMR spectra involves the following steps:

- Sample Preparation: A small quantity of **1-(Cyanoacetyl)pyrrolidine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.
- Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved peaks.
- ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
- ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹H NMR Spectral Data and Interpretation

While a publicly available, peer-reviewed ^1H NMR spectrum with full experimental details for **1-(Cyanoacetyl)pyrrolidine** is not readily available in the searched literature, we can predict the expected chemical shifts and multiplicities based on the known effects of the functional groups present.

- Pyrrolidine Protons: The four methylene groups of the pyrrolidine ring are expected to show complex multiplets in the upfield region of the spectrum. The two methylene groups adjacent to the nitrogen atom ($\text{N}-\text{CH}_2$) will be deshielded compared to the other two ($\text{C}-\text{CH}_2-\text{C}$) and are expected to resonate at approximately 3.4-3.6 ppm. The remaining two methylene groups are expected to appear around 1.8-2.0 ppm. Due to the restricted rotation around the amide bond, the two protons on each of these methylene groups may be diastereotopic, leading to more complex splitting patterns.
- Cyanoacetyl Methylene Protons: The methylene group (CH_2) situated between the carbonyl and cyano groups is highly deshielded by both electron-withdrawing groups. This will result in a singlet (as there are no adjacent protons) appearing significantly downfield, likely in the range of 3.5-4.0 ppm.

^{13}C NMR Spectral Data and Interpretation

Similar to the ^1H NMR data, a definitive, published ^{13}C NMR spectrum is not available in the initial search. However, the expected chemical shifts can be estimated based on standard values for similar functional groups.

Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
Carbonyl (C=O)	~165-170	Typical chemical shift for a tertiary amide carbonyl carbon.
Cyano (C≡N)	~115-120	Characteristic chemical shift for a nitrile carbon.
Pyrrolidine C (α to N)	~45-50	Deshielded by the adjacent nitrogen atom.
Pyrrolidine C (β to N)	~25-30	Less deshielded than the α -carbons.
Methylene (CH_2)	~25-30	Situated between two electron-withdrawing groups, but the effect on the carbon is less pronounced than on the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample:

- Instrument Background: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.
- Sample Application: A small amount of solid **1-(Cyanoacetyl)pyrrolidine** is placed directly onto the ATR crystal.

- Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The IR spectrum of **1-(Cyanoacetyl)pyrrolidine** is available from the NIST WebBook.^[3] The key absorption bands are interpreted as follows:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Medium	C-H stretching (aliphatic)
~2250	Medium-Strong	C≡N stretching (nitrile)
~1650	Strong	C=O stretching (tertiary amide)
~1450	Medium	C-H bending (methylene)

The presence of a strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in the tertiary amide. The medium to strong band at approximately 2250 cm⁻¹ is a clear indication of the cyano group. The C-H stretching vibrations of the aliphatic protons on the pyrrolidine ring and the cyanoacetyl methylene group appear around 2970 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can further aid in structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

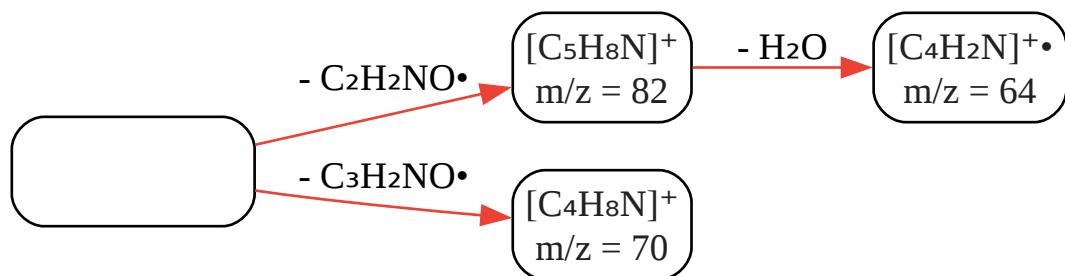
A common method for analyzing relatively small, volatile organic compounds is EI-MS coupled with Gas Chromatography (GC):

- Sample Introduction: A dilute solution of **1-(Cyanoacetyl)pyrrolidine** is injected into the GC, where it is vaporized and separated from any impurities.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form a molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Mass Spectrum and Fragmentation Pattern

The mass spectrum of **1-(Cyanoacetyl)pyrrolidine** is available from the NIST WebBook and shows a molecular ion peak at $m/z = 138$, which corresponds to the molecular weight of the compound.^[3]



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Caption: A plausible fragmentation pathway for **1-(Cyanoacetyl)pyrrolidine** in EI-MS.

A plausible fragmentation pattern involves the initial cleavage of the bond between the carbonyl carbon and the methylene group, or fragmentation of the pyrrolidine ring. Common fragments would include ions corresponding to the pyrrolidine ring and the cyanoacetyl moiety.

Conclusion

The comprehensive spectroscopic analysis of **1-(Cyanoacetyl)pyrrolidine** through NMR, IR, and MS provides a self-validating system for its structural confirmation. While publicly

accessible, detailed experimental NMR data remains a gap in the readily available literature, the predicted values based on established principles of spectroscopy, combined with the available IR and MS data, provide a robust framework for the identification and characterization of this compound. This guide serves as a foundational resource for researchers and scientists, emphasizing the importance of a multi-technique approach for the unambiguous structural elucidation of chemical entities in drug discovery and development.

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